N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide
Description
N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzo[b]thiophene core, a dimethylaminoethyl side chain, and a 4-fluoro-2-methylbenzenesulfonamide moiety. Its structural complexity arises from the integration of a sulfur-containing heterocycle (benzo[b]thiophene), a tertiary amine group, and a fluorinated aromatic sulfonamide.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S2/c1-13-10-14(20)8-9-19(13)26(23,24)21-11-17(22(2)3)16-12-25-18-7-5-4-6-15(16)18/h4-10,12,17,21H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQOJGLMDFCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, synthesis pathways, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene ring , a dimethylaminoethyl side chain , and a fluorinated sulfonamide group . Its molecular formula is with a molecular weight of 396.47 g/mol. The structural arrangement suggests the possibility of interactions with various biological targets due to the presence of electron-withdrawing and donating groups.
Synthesis
The synthesis of this compound can be achieved through several multi-step reactions involving condensation chemistry and functional group transformations. A hypothetical synthesis pathway includes:
- Formation of the benzo[b]thiophene moiety through cyclization reactions.
- Introduction of the dimethylaminoethyl side chain via alkylation methods.
- Attachment of the sulfonamide group through nucleophilic substitution reactions.
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial properties, which may extend to this compound. Sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for antibacterial drug development .
Mechanistic Studies
To understand how this compound interacts with biological systems, computational modeling and spectroscopic methods (NMR, IR) could be utilized to predict binding affinities and interaction sites within enzymes or receptors .
Case Studies and Comparative Analysis
Discussion
Despite limited direct studies on this compound, its structural characteristics align it with compounds known for significant biological activities. The potential for antimicrobial and anticancer applications warrants further investigation through in vitro and in vivo studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogous sulfonamides and heterocyclic derivatives from the literature.
Structural and Functional Group Analysis
Key Observations :
- The dimethylaminoethyl group provides basicity and solubility, contrasting with hydroxyl groups in or neutral amides in .
- The 4-fluoro-2-methylbenzenesulfonamide moiety enhances metabolic stability compared to non-fluorinated analogs (e.g., ) .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Spectroscopy: The benzo[b]thiophene protons (δ 7.2–8.0 ppm) and dimethylamino group (δ 2.2–2.5 ppm) are diagnostic for the target compound, differing from indole NH signals (δ ~10 ppm) in or furan/thiophene protons in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
